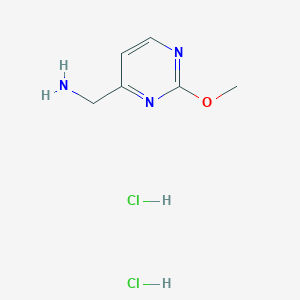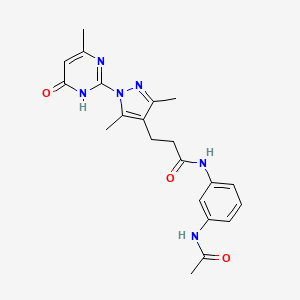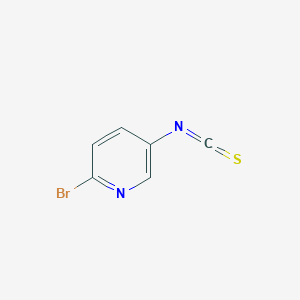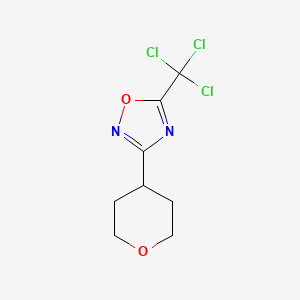
(2-Methoxypyrimidin-4-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Methoxypyrimidin-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1029689-75-5 . It has a molecular weight of 211.09 and is typically stored at 4°C . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “(2-Methoxypyrimidin-4-yl)methanamine dihydrochloride” is1S/C7H10N2O.2ClH/c1-10-7-4-6(5-8)2-3-9-7;;/h2-4H,5,8H2,1H3;2*1H . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
“(2-Methoxypyrimidin-4-yl)methanamine dihydrochloride” is a solid substance . It has a molecular weight of 211.09 . The compound is typically stored at 4°C .Aplicaciones Científicas De Investigación
Luminescence Studies
Luminescence properties and related photochemistry studies have indicated that compounds like 4-amino-2-methoxypyrimidine, which may share structural similarities with (2-Methoxypyrimidin-4-yl)methanamine dihydrochloride, exhibit interesting behaviors in several solvents. This research suggests potential applications in developing fluorescent materials or in photochemical processes (Szabo & Berens, 1975).
Bone Formation Enhancement
Research on compounds with a 2-aminopyrimidine template has led to discoveries that target the Wnt beta-catenin cellular messaging system, promoting bone formation. Such findings have implications for the treatment of bone disorders, indicating a potential application of (2-Methoxypyrimidin-4-yl)methanamine dihydrochloride in the field of osteoporosis treatment or bone health (Pelletier et al., 2009).
Antiviral Activity
Certain pyrimidine derivatives have been shown to exhibit antiviral activity, particularly against retroviruses. This suggests that (2-Methoxypyrimidin-4-yl)methanamine dihydrochloride could have potential applications in the development of antiviral drugs or treatments (Hocková et al., 2003).
Synthetic Processes
The compound has been involved in the synthesis of other complex molecules, demonstrating its utility as a building block in organic synthesis. This includes its role in synthesizing important intermediates for drugs like dasatinib, showcasing its potential in pharmaceutical manufacturing (Guo Lei-ming, 2012).
Corrosion Inhibition
Research on pyrimidine derivatives has also explored their effectiveness as corrosion inhibitors. Such studies suggest that (2-Methoxypyrimidin-4-yl)methanamine dihydrochloride could be used to develop new, eco-friendly corrosion inhibitors, potentially applicable in industrial processes to protect metals from corrosion (Kumar, Yadav, & Singh, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . The recommended precautionary statements are to wear protective gloves/protective clothing/eye protection/face protection, to rinse cautiously with water for several minutes if it gets in the eyes, and to immediately call a poison center or doctor if one feels unwell .
Propiedades
IUPAC Name |
(2-methoxypyrimidin-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-10-6-8-3-2-5(4-7)9-6;;/h2-3H,4,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUOXWWJCCMISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine](/img/structure/B2657610.png)
![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2657611.png)
![2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid](/img/no-structure.png)
![2-tert-butyl-N-[1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-yl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2657613.png)
![4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2657615.png)
![[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 4-methylbenzoate](/img/structure/B2657617.png)
methyl}carbamate](/img/structure/B2657620.png)

![[(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B2657625.png)

![2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2657628.png)

